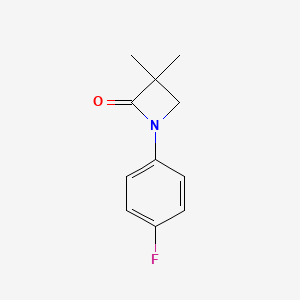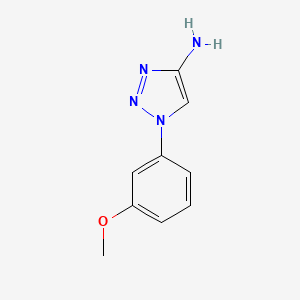![molecular formula C21H21NO3 B2840128 N-(2,4-dimethylphenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide CAS No. 862389-89-7](/img/structure/B2840128.png)
N-(2,4-dimethylphenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2,4-dimethylphenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide, also known as DMF, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMF is a furan derivative that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
Scientific Research Applications
Synthesis and Chemical Properties
Furan derivatives, including compounds similar to N-(2,4-dimethylphenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide, have been extensively studied for their unique chemical properties and synthesis methods. For example, the work by Konstantinov et al. (1971) explores the anode oxidation of various heterocyclic acids, demonstrating the versatile reactivity of furan compounds under electrochemical conditions (Konstantinov, Shelepin, & Koloskova, 1971). Such studies provide foundational knowledge for developing synthetic routes and understanding the chemical behavior of furan-carboxamide derivatives.
Biological Applications
Furan derivatives have shown potential in biological applications, particularly as antiprotozoal agents. For instance, Das and Boykin (1977) synthesized and evaluated a series of substituted bis-guanylphenyl furans for their antimalarial and antitrypanosomal activities, highlighting the therapeutic potential of furan derivatives in treating parasitic infections (Das & Boykin, 1977). This research indicates the possibility of furan-carboxamide derivatives being used in developing novel antiprotozoal medications.
Material Science Applications
In material science, furan derivatives are explored for their application in creating sustainable materials. Jiang et al. (2015) discuss the enzymatic polymerization of furan-2,5-dicarboxylic acid-based polyamides, showcasing their potential as eco-friendly alternatives to traditional polyphthalamides (Jiang, Maniar, Woortman, van Ekenstein, & Loos, 2015). This research suggests the utility of furan-carboxamide derivatives in developing high-performance, sustainable polymeric materials.
Anticancer and Antiviral Research
The exploration of furan derivatives extends into anticancer and antiviral research as well. Yongshi et al. (2017) synthesized a series of furan-carboxamide derivatives as novel inhibitors of the H5N1 influenza virus, demonstrating significant antiviral activity (Yongshi et al., 2017). Additionally, research into N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives by Lan et al. (2017) indicates their potential as EGFR inhibitors and anticancer agents (Lan et al., 2017). These studies underscore the potential of furan-carboxamide derivatives in medicinal chemistry for developing novel therapeutic agents.
properties
IUPAC Name |
N-(2,4-dimethylphenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO3/c1-14-4-7-17(8-5-14)24-13-18-9-11-20(25-18)21(23)22-19-10-6-15(2)12-16(19)3/h4-12H,13H2,1-3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXBVNRBQLZGTBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)NC3=C(C=C(C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

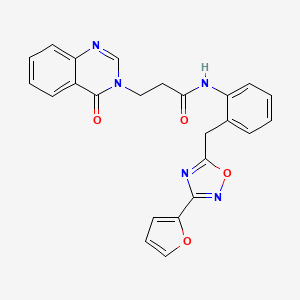

![5-{[ethyl(4-methylbenzyl)amino]methyl}-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B2840051.png)


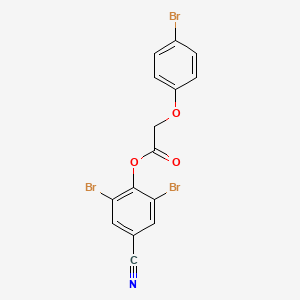
![3-(3,3-Difluorocyclobutyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2840057.png)
![2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2840060.png)
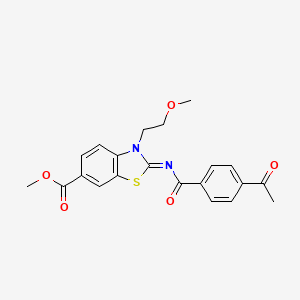
![2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2840064.png)
